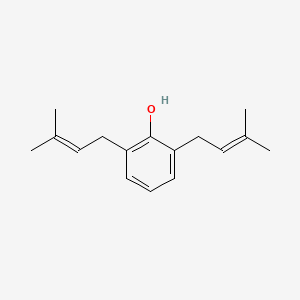

2,6-Bis(3-methylbut-2-en-1-yl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

56850-70-5 |

|---|---|

Molecular Formula |

C16H22O |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

2,6-bis(3-methylbut-2-enyl)phenol |

InChI |

InChI=1S/C16H22O/c1-12(2)8-10-14-6-5-7-15(16(14)17)11-9-13(3)4/h5-9,17H,10-11H2,1-4H3 |

InChI Key |

YGRKFKPAUSKKSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=CC=C1)CC=C(C)C)O)C |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of 2,6 Bis 3 Methylbut 2 En 1 Yl Phenol Analogues

Isolation Strategies for Related Meroterpenoids and Prenylated Phenols from Botanical Sources

The journey to understanding prenylated phenols and related meroterpenoids begins with their successful isolation from complex botanical matrices. These compounds are secondary metabolites found in a variety of plant families, including Moraceae, Fabaceae, and Cannabaceae. muni.cz Their extraction and purification require a combination of chromatographic techniques tailored to the specific physicochemical properties of the target molecules.

Initial extraction from plant material, such as roots, bark, or aerial parts, is typically performed using solvents of varying polarities, often starting with a less polar solvent like chloroform (B151607) followed by more polar solvents like ethanol. muni.cz This crude extract is a complex mixture that necessitates further separation.

Common isolation techniques include:

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. The choice of stationary phase (e.g., silica (B1680970) gel, Sephadex) and mobile phase (a solvent or mixture of solvents) is crucial for effective separation based on polarity.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of column chromatography and to identify fractions containing compounds of interest.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice. It offers high resolution and can be used in either normal-phase or reverse-phase mode, depending on the polarity of the compounds. Preparative HPLC allows for the isolation of pure compounds in sufficient quantities for structural elucidation.

These chromatographic methods are often used in succession to achieve the desired level of purity for subsequent analytical characterization. muni.cz

Structural Elucidation Methodologies for Novel Natural Products with Prenylated Phenol (B47542) Motifs

Once a pure compound has been isolated, the next critical step is to determine its precise chemical structure. A suite of spectroscopic and spectrometric techniques is employed for this purpose, each providing a unique piece of the structural puzzle.

Key methodologies for structural elucidation include:

Ultraviolet (UV) Spectroscopy: This technique provides information about the presence of chromophores, such as the aromatic ring of the phenol, and can help in identifying the general class of the compound. muni.cz

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group of the phenol and the carbon-carbon double bonds of the prenyl groups. muni.cz

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, which allows for the determination of its molecular formula. muni.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation.

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

¹³C NMR: Reveals the number and types of carbon atoms.

2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. nih.gov

Circular Dichroism (CD) Spectroscopy: For chiral molecules, CD spectroscopy is used to determine their absolute configuration. muni.cz

Through the combined interpretation of data from these methods, the three-dimensional structure of a novel natural product can be unambiguously determined. researchgate.net

Chemodiversity of Bis-Prenylated Phenolic Structures in Nature

The structural diversity of naturally occurring bis-prenylated phenolic compounds is remarkable. While the basic motif consists of a phenol ring with two prenyl (3-methylbut-2-en-1-yl) or related isoprenoid side chains, the variations in their arrangement and further modifications lead to a wide array of natural products.

The positions of the two prenyl groups on the phenolic ring can vary, leading to different isomers. Furthermore, the prenyl chains themselves can undergo cyclization to form chromane (B1220400) or other heterocyclic rings. nih.gov These structural modifications significantly influence the biological properties of the molecules.

Prenylated phenols are part of a larger class of compounds known as meroterpenoids, which are natural products of mixed biosynthetic origin, containing both a terpenoid and a non-terpenoid portion. nih.govnih.gov The chemodiversity of these compounds is a testament to the intricate biosynthetic machinery of plants and other organisms.

Below is a table highlighting some examples of the diverse families of prenylated phenolic compounds found in nature:

| Compound Class | Basic Skeleton | Common Botanical Sources |

| Prenylated Flavonoids | Flavonoid | Morus sp. (Mulberry), Artocarpus sp. muni.cz |

| Prenylated Stilbenoids | Stilbene | Edible plants nih.gov |

| Prenylated Coumarins | Coumarin | Apiaceae family |

| Prenylated Xanthones | Xanthone | Clusiaceae family |

This chemodiversity is not only of academic interest but also provides a rich source of lead compounds for drug discovery and other applications. The continued exploration of the natural world promises the discovery of new and structurally unique bis-prenylated phenolic compounds.

Biosynthetic Pathways and Enzymatic Transformations of 2,6 Bis 3 Methylbut 2 En 1 Yl Phenol Precursors

General Principles of Quinone and Meroterpenoid Biosynthesis in Biological Systems

Quinones and meroterpenoids are two broad classes of natural products whose biosynthetic principles lay the foundation for understanding the formation of 2,6-Bis(3-methylbut-2-en-1-yl)phenol.

Quinone Biosynthesis: Quinones are characterized by a cyclic diketone structure and are typically derived from aromatic precursors originating from the shikimate or polyketide pathways. creative-proteomics.comkegg.jp The biosynthesis of the benzoquinone core of compounds like ubiquinone, for example, starts with precursors such as 4-hydroxybenzoate, which itself is derived from chorismate, a key intermediate of the shikimate pathway. kegg.jpnih.gov The aromatic ring undergoes a series of modifications, including hydroxylations, methylations, and decarboxylation, to form the final quinone structure. creative-proteomics.com A crucial step in the biosynthesis of many quinones is the attachment of a terpenoid-derived side chain, a process known as prenylation. creative-proteomics.com

Meroterpenoid Biosynthesis: Meroterpenoids are hybrid natural products synthesized from both terpenoid and non-terpenoid precursors (often polyketides or shikimate-derived aromatics). nih.govrsc.org The term "mero," from the Greek merus, means "part," highlighting the partial terpenoid origin of these molecules. nih.gov The structural diversity of meroterpenoids is vast, arising from the combination of different aromatic scaffolds with terpenoid chains of varying lengths and subsequent enzymatic modifications like cyclization. nih.govkyoto-u.ac.jp The biosynthesis of these compounds exemplifies a key strategy in chemical diversification, where a prenyltransferase enzyme catalyzes the crucial coupling of an aromatic acceptor with an isoprenoid pyrophosphate donor. rsc.orgkyoto-u.ac.jp

The formation of this compound fits within this framework, as it involves the prenylation of a simple phenolic ring, a common scaffold in the biosynthesis of more complex meroterpenoids and terpenoid quinones.

Proposed Enzymatic Mechanisms for Prenylation of Phenolic Scaffolds

The key transformation in the biosynthesis of this compound is the attachment of two prenyl groups to the phenol (B47542) backbone. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs). researchgate.net

Aromatic prenyltransferases (aPTs) catalyze the transfer of an isoprenoid moiety, typically from dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to an aromatic acceptor molecule. nih.gov These enzymes are often membrane-bound, which historically made them challenging to isolate and study. kyoto-u.ac.jpnih.gov

The general mechanism for the C-prenylation of phenols is an electrophilic aromatic substitution. The reaction is initiated by the enzyme-mediated ionization of the prenyl donor (e.g., DMAPP) to form a highly reactive allylic carbocation. This electrophile is then attacked by the electron-rich aromatic ring of the phenolic substrate. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the C-prenylated product. The enzyme's active site plays a crucial role in stabilizing the carbocation intermediate and controlling the regiospecificity of the attack on the phenol ring (i.e., directing the prenyl group to the ortho or para positions). nih.gov In the case of this compound, the enzyme would catalyze two sequential prenylation events at the two ortho positions of the phenol precursor.

Some prenyltransferases can also catalyze O-prenylation, where the prenyl group is attached to a hydroxyl group of the phenolic substrate. researchgate.netnih.gov However, the structure of this compound indicates that C-prenylation is the operative mechanism.

Key Biosynthetic Intermediates and Their Conversion to Bis-Prenylated Phenols

The assembly of this compound proceeds from simple precursors supplied by primary metabolism.

Phenolic Precursor: The phenol backbone is derived from the shikimate pathway. This pathway converts simple carbohydrate precursors into the aromatic amino acid L-phenylalanine. A key enzyme, phenylalanine ammonia-lyase (PAL), then converts L-phenylalanine to cinnamic acid, which can be further metabolized through various intermediates to yield simple phenols like p-coumaric acid and, ultimately, the phenol ring that serves as the acceptor substrate for prenylation. researchgate.net

Prenyl Donor: The 3-methylbut-2-en-1-yl groups (prenyl groups) are derived from the terpenoid biosynthesis pathway. The universal five-carbon building block for all isoprenoids is isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). creative-proteomics.com These are synthesized via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. kyoto-u.ac.jp DMAPP serves as the direct donor of the prenyl group in the enzymatic prenylation reaction. tandfonline.com

The conversion to the final bis-prenylated product likely occurs in a stepwise manner:

First Prenylation: A prenyltransferase enzyme catalyzes the transfer of a prenyl group from DMAPP to the phenol molecule, likely at one of the ortho positions (C2), to form 2-(3-methylbut-2-en-1-yl)phenol.

Second Prenylation: The same or a different prenyltransferase then catalyzes a second prenylation event, adding another prenyl group from a second molecule of DMAPP to the remaining ortho position (C6) of the mono-prenylated intermediate. This yields the final product, this compound.

The table below summarizes the key precursors and their metabolic origins.

| Precursor/Intermediate | Chemical Formula | Role in Biosynthesis | Metabolic Origin |

| Phenol | C₆H₆O | Aromatic acceptor scaffold | Shikimate Pathway |

| Dimethylallyl diphosphate (DMAPP) | C₅H₁₂O₇P₂ | Prenyl group donor | Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway |

| 2-(3-methylbut-2-en-1-yl)phenol | C₁₁H₁₄O | Mono-prenylated intermediate | Product of first prenylation step |

Genetic and Molecular Biology Approaches for Investigating Biosynthetic Enzymes

Identifying and characterizing the specific prenyltransferases responsible for the biosynthesis of compounds like this compound relies heavily on modern genetic and molecular biology techniques. These approaches have been essential in overcoming the challenges associated with studying these often low-abundance, membrane-bound enzymes. kyoto-u.ac.jpnih.gov

Key methodologies include:

Gene Identification and Cloning: Putative prenyltransferase genes can be identified through homology-based screening of genomic or transcriptomic databases, using the sequences of known prenyltransferase genes from other organisms. nih.gov Once identified, the gene's full-length DNA sequence is obtained and cloned into an expression vector.

Heterologous Expression: The cloned gene is introduced into a well-characterized host organism, such as Escherichia coli or the yeast Saccharomyces cerevisiae. researchgate.netnih.gov This allows for the production of large quantities of the enzyme for subsequent characterization, bypassing the difficulty of isolating it from its native source.

In Vitro Enzymatic Assays: The purified recombinant enzyme is then tested in a controlled laboratory setting. researchgate.net Assays are conducted by incubating the enzyme with the proposed phenolic precursor (phenol) and the prenyl donor (DMAPP). The reaction mixture is then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the production of the mono- and bis-prenylated products and to determine the enzyme's kinetic parameters. creative-proteomics.com

Site-Directed Mutagenesis: This technique is used to probe the function of specific amino acids within the enzyme's active site. researchgate.net By changing a single amino acid and then analyzing the effect on enzyme activity or substrate specificity, researchers can gain insights into the catalytic mechanism and the determinants of regiospecificity. nih.gov

The table below outlines the common molecular approaches used to study these biosynthetic enzymes.

| Technique | Purpose | Example Application |

| Gene Cloning | To isolate the specific gene encoding the prenyltransferase. | Isolating a putative prenyltransferase gene from a plant known to produce prenylated phenols. |

| Heterologous Expression | To produce sufficient quantities of the enzyme for study. | Expressing the cloned gene in S. cerevisiae to obtain active, membrane-associated enzyme. |

| Enzymatic Assays | To confirm the enzyme's function and substrate specificity. | Incubating the purified enzyme with phenol and DMAPP to confirm the synthesis of this compound. |

| Site-Directed Mutagenesis | To identify key amino acid residues involved in catalysis and specificity. | Modifying a specific residue in the active site to see if it alters the enzyme's preference for prenylating the ortho vs. para position. |

Chemical Reactivity and Mechanistic Investigations of 2,6 Bis 3 Methylbut 2 En 1 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic hydroxyl group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. byjus.com In 2,6-Bis(3-methylbut-2-en-1-yl)phenol, the two ortho positions (C2 and C6) are occupied by the prenyl groups. Consequently, electrophilic attack is sterically and electronically directed almost exclusively to the para position (C4).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The mechanism for these reactions involves the generation of a strong electrophile, which then attacks the π-electron system of the benzene (B151609) ring. libretexts.org This attack, the rate-determining step, forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lkouniv.ac.in The stability of this intermediate is significantly enhanced by the electron-donating nature of the hydroxyl group. Finally, a proton is lost from the site of attack, restoring the aromaticity of the ring. masterorganicchemistry.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitro-2,6-bis(3-methylbut-2-en-1-yl)phenol |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 4-Bromo-2,6-bis(3-methylbut-2-en-1-yl)phenol |

This table outlines the expected outcomes based on established principles of electrophilic aromatic substitution on substituted phenols.

Reactions Involving the Allylic Prenyl Side Chains (e.g., Cyclizations, Rearrangements)

The two prenyl (3-methylbut-2-en-1-yl) groups are rich in reactivity. The presence of a double bond and an allylic position allows for various transformations, most notably cyclization reactions.

Cyclizations: Under acidic conditions, the prenyl side chains can undergo intramolecular cyclization. The reaction is initiated by the protonation of the double bond in one of the prenyl groups, forming a tertiary carbocation. This electrophilic center is then attacked by the nucleophilic phenolic hydroxyl group. This intramolecular etherification typically results in the formation of a six-membered heterocyclic ring, leading to a chromane (B1220400) derivative. nih.gov Given the two prenyl groups, both mono- and di-cyclized products are possible depending on the reaction conditions.

Rearrangements: Sigmatropic rearrangements, such as the Claisen and Cope rearrangements, are important reactions for allylic ethers and dienes. masterorganicchemistry.comlibretexts.org The target compound, this compound, is itself a product that could be formed from the Claisen rearrangement of an ortho-prenylated allyl phenyl ether. organic-chemistry.org Since both ortho positions are blocked, a classic aromatic Claisen rearrangement is not possible. However, if a prenyl group were located at the para position, it could undergo a acs.orgacs.org-sigmatropic rearrangement sequence involving a Cope rearrangement to migrate to an ortho position, though this is less common. organic-chemistry.org The more direct reactivity of the existing prenyl groups involves electrophilic additions and cyclizations.

Oxidation and Reduction Chemistry of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation. One-electron oxidation, which can be initiated by chemical reagents or photochemical processes, generates a resonance-stabilized phenoxyl radical. nih.govresearchgate.net The steric bulk of the two ortho-prenyl groups in this compound enhances the stability of this radical, slowing down subsequent dimerization or disproportionation reactions. These stable phenoxyl radicals can act as long-lived photooxidants in certain systems. researchgate.net

Further oxidation can lead to the formation of quinone-type structures. For a 2,6-disubstituted phenol (B47542), two-electron oxidation coupled with the loss of a proton can lead to the formation of a quinone methide, where one of the exocyclic double bonds is conjugated with the ring.

The reduction chemistry primarily involves the conversion of the oxidized species back to the phenol. For instance, a quinone methide formed from oxidation can be reduced back to the parent phenolic compound using appropriate reducing agents like sodium borohydride.

Heteroatom Functionalization and Derivative Synthesis

The phenolic hydroxyl group serves as a key handle for synthesizing a wide array of derivatives through heteroatom functionalization. These reactions typically involve converting the acidic proton of the hydroxyl group into a different functional group.

Etherification: Treatment of the phenol with a base (e.g., sodium hydride or potassium carbonate) generates a more nucleophilic phenoxide ion. This ion can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via a Williamson ether synthesis to produce the corresponding ether derivative.

Esterification: The phenol can be acylated to form esters. This can be achieved by reacting it with an acid chloride or acid anhydride (B1165640) in the presence of a base like pyridine, or directly with a carboxylic acid under Fischer esterification conditions (acid catalyst).

Other Functionalizations: The hydroxyl group can also be converted into other functionalities such as sulfonate esters (e.g., tosylates, mesylates), which are excellent leaving groups for subsequent nucleophilic substitution reactions.

The synthesis of various 2,6-disubstituted phenol derivatives has been explored for applications in medicinal chemistry, highlighting the versatility of this molecular scaffold. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the mechanisms and reactivity of molecules like this compound. scielo.org.mx While specific computational studies on this exact molecule are not widely reported, DFT can be applied to elucidate the details of the reactions described above.

Table 2: Application of Quantum Chemical Calculations to Reactivity Analysis

| Reaction Type | Mechanistic Question | Computational Approach |

|---|---|---|

| Electrophilic Aromatic Substitution | Why is para-substitution strongly favored? | Calculate the energies of the ortho, meta, and para arenium ion intermediates. The lowest energy intermediate corresponds to the major product. |

| Side-Chain Cyclization | What is the activation energy for chromane formation? | Locate the transition state for the intramolecular cyclization step and calculate the free energy barrier (ΔG‡). |

| Oxidation | How stable is the phenoxyl radical? | Model the phenoxyl radical and calculate its spin density distribution and bond dissociation enthalpy (BDE) of the parent O-H bond. |

| General Reactivity | Where are the most nucleophilic/electrophilic sites? | Calculate global and local reactivity descriptors (e.g., Fukui functions, electrostatic potential maps) to predict sites of attack. researchgate.netnih.gov |

Advanced Spectroscopic and Analytical Characterization of 2,6 Bis 3 Methylbut 2 En 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2,6-Bis(3-methylbut-2-en-1-yl)phenol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2,6-Bis(3--methylbut-2-en-1-yl)phenol, the spectrum would exhibit characteristic signals for the aromatic, phenolic hydroxyl, and prenyl substituent protons. The aromatic protons typically appear in the range of 6.5–7.7 ppm. nih.gov The single proton of the hydroxyl group (-OH) would be observed as a singlet, with its chemical shift being concentration and solvent-dependent. nih.gov The two equivalent prenyl groups would show distinct signals: a triplet for the vinyl proton, a doublet for the methylene (B1212753) protons adjacent to the aromatic ring, and two singlets for the non-equivalent methyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. This technique is crucial for confirming the carbon skeleton of the molecule. The aromatic carbons would produce signals in the downfield region (typically 110-160 ppm), with the carbon attached to the hydroxyl group being the most deshielded. The carbons of the two prenyl chains would have characteristic shifts corresponding to the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the methylene and methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

| Phenolic OH | Variable (singlet) | - | Hydroxyl proton |

| Aromatic CH | ~6.8-7.2 (multiplet) | ~120-130 | Aromatic ring protons |

| Aromatic C-OH | - | ~150-155 | Carbon attached to OH |

| Aromatic C-Prenyl | - | ~130-135 | Carbons attached to prenyl groups |

| Vinyl CH | ~5.3 (triplet) | ~122 | Vinylic proton of prenyl group |

| Methylene CH₂ | ~3.3 (doublet) | ~28 | Methylene protons of prenyl group |

| Quaternary C | - | ~135 | Quaternary carbon of prenyl group |

| Methyl CH₃ | ~1.7 (singlet) | ~18, ~26 | Two methyl groups of prenyl group |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS confirms the molecular formula (C₁₆H₂₂O) and provides insight into its structure through analysis of its fragmentation patterns.

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecule loses an electron to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z of 230.34. A small M+1 peak may also be observed due to the natural abundance of the ¹³C isotope. docbrown.info

Fragmentation Pattern: The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps to piece together the molecular structure. For this compound, common fragmentation pathways would involve the cleavage of the prenyl side chains. A significant fragment would likely result from the loss of a methyl group (CH₃, 15 Da) or the entire prenyl group (C₅H₉, 69 Da). The most intense peak in the spectrum is known as the base peak, which for many substituted phenols is the molecular ion peak itself. docbrown.info The fragmentation of the prenyl group itself can lead to a stable allylic carbocation. docbrown.info

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 230 | [C₁₆H₂₂O]⁺• | M⁺• | Molecular Ion |

| 215 | [M - CH₃]⁺ | [C₁₅H₁₉O]⁺ | Loss of a methyl group |

| 161 | [M - C₅H₉]⁺ | [C₁₁H₁₃O]⁺ | Loss of one prenyl group |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Common fragment from branched alkyl chains |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the prenyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Finally, a strong C-O stretching band for the phenol (B47542) would appear in the 1200-1260 cm⁻¹ range. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2970 | C-H Stretch | Aliphatic (Prenyl) |

| ~1640 | C=C Stretch | Alkene (Prenyl) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1260 | C-O Stretch | Phenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring. nih.gov For this compound, one would expect to see absorption maxima typical for substituted phenols, which are influenced by the substitution pattern and the solvent used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide exact bond lengths, bond angles, and conformational details of the molecule in the solid state. researchgate.net The analysis would reveal the crystal system, space group, and unit cell dimensions. researchgate.net Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the crystal packing. mdpi.com

Table 4: Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Conformational details of the molecule |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces |

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of phenolic compounds. epa.govmdpi.com A reversed-phase HPLC method, likely using a C18 or a pentafluorophenyl (PFP) column, would be suitable for this compound. mdpi.comthermofisher.com The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient elution. Detection is commonly achieved using a UV or photodiode array (PDA) detector set at a wavelength where the phenol chromophore absorbs strongly. mdpi.com This method is effective for assessing purity and quantifying the compound in various matrices.

Gas Chromatography (GC): GC is another powerful technique for analyzing volatile or semi-volatile phenols. epa.gov The compound can be analyzed directly on a capillary column (e.g., DB-5) with a Flame Ionization Detector (FID). settek.comresearchgate.net To improve volatility and peak shape, the phenolic hydroxyl group can be derivatized, for example, by methylation or silylation. epa.govsettek.com GC coupled with Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, providing a robust method for both qualitative and quantitative analysis. researchgate.net

Table 5: Typical Chromatographic Conditions for Phenol Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

| HPLC | Reversed-Phase C18, PFP | Acetonitrile/Water or Methanol/Water | UV, PDA |

| GC | Fused Silica (B1680970) Capillary (e.g., DB-5) | Helium, Nitrogen | FID, MS |

Computational Chemistry and in Silico Studies of 2,6 Bis 3 Methylbut 2 En 1 Yl Phenol

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding the structural basis of ligand-receptor interactions and for virtual screening of potential drug candidates. For 2,6-Bis(3-methylbut-2-en-1-yl)phenol, docking studies can elucidate how it might interact with specific biological targets, providing insights into its potential mechanisms of action.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction. Molecular dynamics (MD) simulations can then be used to simulate the movement of atoms in the ligand-receptor complex over time, providing a more detailed view of the interaction's stability and the conformational changes that may occur upon binding. While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to phenolic compounds to explore their interactions with targets such as cyclooxygenases (COX-1/COX-2), lipoxygenases (LOX), and various protein kinases. mdpi.com

Table 1: Illustrative Example of Molecular Docking Results for a Phenolic Ligand This table is a hypothetical representation of typical data obtained from a molecular docking study.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | This compound | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| 5-Lipoxygenase (5-LOX) | This compound | -7.9 | His367, Leu368, Phe421 | Hydrophobic, Pi-Pi Stacking |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. karazin.ua It is a popular and versatile tool for predicting a wide range of molecular properties, including optimized molecular geometry, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

For this compound, DFT calculations can provide deep insights into its chemical reactivity.

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate an electron, a key aspect of antioxidant activity. A higher HOMO energy suggests a greater tendency to donate an electron to scavenge free radicals. The LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules and biological targets.

Bond Dissociation Enthalpy (BDE): DFT can be used to calculate the BDE of the phenolic hydroxyl (O-H) bond. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical, which is a primary mechanism for antioxidant activity in phenols.

Table 2: Predicted Electronic Properties of a Phenolic Compound from DFT Calculations This table represents typical parameters calculated using DFT methods like B3LYP/6-311++G(d,p).

| Property | Predicted Value | Significance |

|---|---|---|

| Energy of HOMO | -5.8 eV | Relates to electron-donating ability (antioxidant potential) |

| Energy of LUMO | -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Measures the polarity of the molecule |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a flexible molecule is often determined by its three-dimensional shape or conformation. This compound possesses significant conformational flexibility due to the two rotatable prenyl side chains. Conformational analysis aims to identify the stable, low-energy conformations of a molecule.

This is achieved by mapping the molecule's potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. By systematically rotating the single bonds (dihedral angles) in the prenyl chains and calculating the corresponding energy, a PES can be generated. The low points (minima) on this surface correspond to stable conformers. Identifying the global minimum (the most stable conformer) and other low-energy local minima is crucial, as these are the conformations most likely to be present and biologically active. mdpi.com This information is vital for accurate molecular docking, as using an inappropriate, high-energy conformer can lead to inaccurate predictions of binding affinity.

Table 3: Example of Conformational Energy Profile This table illustrates how the energy of the molecule changes with the rotation of a key dihedral angle in one of the prenyl side chains.

| Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | +5.2 | Eclipsed (High Energy) |

| 60° | +0.1 | Gauche (Local Minimum) |

| 120° | +4.8 | Eclipsed (High Energy) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org For phenolic compounds, QSAR models are frequently developed to predict antioxidant, antibacterial, or anticancer activities. nih.govfrontiersin.org

The development of a QSAR model involves several steps:

Data Collection: A dataset of structurally similar molecules with experimentally measured biological activity (e.g., IC50 values for antioxidant capacity) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial charges.

Topological Descriptors: Indices that describe molecular branching and shape.

Constitutional Descriptors: Counts of atoms, bonds, and functional groups. researchgate.net

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of the most relevant descriptors with the observed biological activity. The model is then validated to ensure its predictive power. nih.gov

A typical QSAR model for the antioxidant activity of phenols might take the form of an equation like: log(1/IC50) = c1(Descriptor A) + c2(Descriptor B) + ... + constant

Table 4: Common Molecular Descriptors Used in QSAR for Phenolic Antioxidants

| Descriptor Class | Example Descriptor | Relevance to Antioxidant Activity |

|---|---|---|

| Electronic | E-HOMO | Reflects the ease of donating an electron to a free radical. |

| Lipophilicity | ClogP | Influences the ability of the molecule to reach and interact with lipid-based cellular components. |

| Steric/Topological | Molar Refractivity (CMR) | Relates to the volume of the molecule and its ability to fit into a receptor site. |

| Thermodynamic | O-H Bond Dissociation Enthalpy (BDE) | Directly measures the ease of hydrogen atom donation, a key antioxidant mechanism. |

Cheminformatics Approaches for Structural Analog Discovery

Cheminformatics combines chemistry, computer science, and information science to organize, analyze, and query large databases of chemical information. nih.gov It is an essential tool for discovering structural analogs of a lead compound like this compound. Discovering analogs is important for exploring the structure-activity relationship and identifying compounds with improved properties.

Key cheminformatics approaches include:

Similarity Searching: This involves calculating a "molecular fingerprint" (a binary string representing the presence or absence of various structural features) for the query molecule. This fingerprint is then compared against a database of fingerprints to find molecules with the highest structural similarity.

Substructure Searching: This method identifies all molecules in a database that contain a specific core structure or scaffold. For example, one could search for all compounds containing the 2,6-diprenylated phenol (B47542) scaffold.

Chemical Space Analysis: This involves mapping large chemical libraries to visualize the diversity and distribution of compounds based on their physicochemical properties. It helps in identifying novel regions of chemical space for exploration. nih.gov

Using these methods on databases like PubChem, ChEMBL, or specialized natural product databases, researchers can identify a wide range of related compounds for further investigation.

Table 5: Examples of Structural Analogs of this compound

| Analog Name | Structural Variation | Potential Impact |

|---|---|---|

| 2-(3-methylbut-2-en-1-yl)phenol | Mono-prenylated | Reduced lipophilicity; altered steric profile |

| 4-(3-methylbut-2-en-1-yl)phenol | Different substitution pattern (para) | Changes in electronic properties and receptor fit |

| 2,6-Di-tert-butylphenol | Different alkyl substituents (tert-butyl) | Increased steric hindrance around the hydroxyl group |

Molecular and Biochemical Roles of 2,6 Bis 3 Methylbut 2 En 1 Yl Phenol Within Biological Pathways

Interaction with Molecular Targets and Macromolecules (e.g., proteins, enzymes, nucleic acids)

There is no specific information available in the reviewed scientific literature detailing the direct interactions of 2,6-Bis(3-methylbut-2-en-1-yl)phenol with specific molecular targets such as proteins, enzymes, or nucleic acids.

Modulation of Cellular Signaling Pathways

Detailed studies on the modulation of specific cellular signaling pathways by this compound have not been identified in the current body of scientific literature.

Redox Properties and Potential as Molecular Probes

While phenolic compounds, in general, are known for their redox properties, specific data on the redox potential and antioxidant or pro-oxidant activity of this compound are not available. Consequently, its potential for use as a molecular probe based on these properties has not been explored.

Role in Enzymatic Processes (e.g., electron transfer, substrate binding)

Information regarding the specific role of this compound in enzymatic processes, such as acting as an electron donor/acceptor in electron transfer chains or its involvement in substrate binding to enzymes, is not documented in the available literature. One study noted the polymerization of 2,6-diprenylphenol, a synonym for the compound, but did not delve into its enzymatic interactions. acs.org

Chemical Biology Applications for Probing Biological Systems

Due to the absence of detailed studies on its biochemical and molecular interactions, there are currently no established applications of this compound as a chemical tool for probing biological systems.

Analytical Methodologies for Detection and Quantification of 2,6 Bis 3 Methylbut 2 En 1 Yl Phenol in Complex Matrices

Sample Preparation Techniques for Various Sample Types

The initial and most critical step in the analysis of 2,6-Bis(3-methylbut-2-en-1-yl)phenol is the effective extraction and purification of the analyte from the sample matrix. The choice of technique depends heavily on the nature of the sample and the chemical properties of the compound. nih.gov

Solvent Extraction: For solid samples like plant tissues, solvent extraction is a common primary step. Due to the phenolic nature of the target compound, polar solvents are typically employed. Methanol (B129727) or ethanol, often in aqueous mixtures (e.g., 80% methanol), are effective for extracting phenolic compounds. nih.gov The process can be enhanced by techniques such as sonication or heating to increase extraction efficiency. nih.gov

Liquid-Liquid Extraction (LLE): For liquid samples such as plasma or aqueous extracts, LLE is used to partition the analyte from the matrix into an immiscible organic solvent. A common approach for phenolic compounds involves acidifying the aqueous sample to a pH of approximately 2 to ensure the phenol (B47542) is in its non-ionized form, followed by extraction with a solvent like diethyl ether. nih.gov

Solid-Phase Extraction (SPE): SPE is a more advanced and selective technique for sample clean-up and concentration. It utilizes a solid sorbent packed in a cartridge to retain the analyte while interfering substances are washed away. For phenolic compounds, reversed-phase sorbents (e.g., C18) are frequently used. The sample is loaded onto the conditioned cartridge, washed with a weak solvent to remove impurities, and then the target analyte is eluted with a stronger organic solvent like methanol or acetonitrile (B52724).

Advanced Extraction Techniques: Modern methods like Microwave-Assisted Extraction (MAE) and Accelerated Solvent Extraction (ASE) offer faster and more efficient extraction with reduced solvent consumption. researchgate.netphytojournal.com MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov

The selection of a suitable preparation method is paramount, as it directly impacts the accuracy, precision, and sensitivity of the final quantitative analysis. nih.gov

Hyphenated Chromatographic-Mass Spectrometric Methods (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are the gold standard for the definitive identification and quantification of specific phenolic compounds like this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. ijfe.org For phenolic compounds, a derivatization step is often required to increase their volatility and improve chromatographic performance. This typically involves converting the polar hydroxyl group into a less polar silyl (B83357) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Following separation on a capillary column, the mass spectrometer fragments the analyte, producing a unique mass spectrum that serves as a chemical fingerprint for identification. Quantitative analysis is achieved by monitoring specific fragment ions. GC-MS offers high separation efficiency but can be more time-consuming due to the derivatization requirement. dphen1.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most widely used technique for the analysis of non-volatile secondary metabolites, including prenylated phenols, in complex matrices. researchgate.netphytojournal.com It does not typically require derivatization. The compound is first separated using high-performance liquid chromatography (HPLC), usually with a reversed-phase column (e.g., C8 or C18). nih.govresearchgate.net

The eluent from the HPLC is directed into the mass spectrometer, where the analyte is ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). lcms.cz For phenolic compounds, the negative ion mode is often preferred as they readily lose a proton to form [M-H]⁻ ions. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides exceptional selectivity by using Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (e.g., the [M-H]⁻ ion of the target compound) is selected, fragmented, and a specific product ion is monitored for quantification. This two-stage filtering process significantly reduces background noise and matrix effects. nih.govresearchgate.net

Below is an interactive table detailing typical LC-MS/MS parameters that could be applied for the analysis of this compound, based on methods developed for structurally similar phenolic antioxidants. nih.govresearchgate.net

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Chromatography System | HPLC or UHPLC | Provides high-resolution separation from matrix components. |

| Column | Reversed-Phase C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) | Standard for separating moderately non-polar compounds. nih.govresearchgate.net |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol with 0.1% Formic Acid | Formic acid aids in protonation for positive mode or improves peak shape in negative mode. nih.govlcms.cz |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex samples to improve separation and reduce run time. |

| Flow Rate | 0.5 - 1.0 mL/min | Dependent on column dimensions and particle size. |

| Ionization Source | Electrospray Ionization (ESI) or APCI | ESI is common for polar to moderately polar compounds. APCI is suitable for less polar compounds. lcms.cz |

| Polarity | Negative Ion Mode | Phenols readily deprotonate to form [M-H]⁻ ions. nih.govresearchgate.net |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity for quantification. researchgate.net |

| Precursor Ion (Q1) | m/z 259.18 | Corresponds to the [M-H]⁻ of this compound (C17H24O). |

| Product Ion (Q3) | Hypothetical fragment (e.g., loss of a prenyl group) | Requires experimental determination by infusing a pure standard. |

Electrochemical Detection Methods and Sensors

Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for the detection of phenolic compounds. irispublishers.com These techniques are based on the oxidation of the phenolic hydroxyl group at an electrode surface. researchgate.net

Cyclic Voltammetry (CV): This technique is used to study the oxidation and reduction processes of a substance. When applied to this compound, a potential is scanned, and the resulting current from the oxidation of the phenol group is measured. researchgate.net The peak potential provides qualitative information, while the peak current is proportional to the concentration of the analyte. researchgate.net

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is better suited for quantitative analysis at low concentrations. researchgate.net It can achieve detection limits down to the micromolar (µM) level for phenols. researchgate.net

Sensors and Modified Electrodes: The performance of electrochemical detection can be significantly enhanced by modifying the working electrode. Materials like carbon nanotubes, conducting polymers, and enzymes can be used to modify electrodes (e.g., glassy carbon or screen-printed carbon electrodes). nih.govscispace.com These modifications can increase the electrode's surface area, improve electron transfer rates, and lower the oxidation potential, thereby enhancing the sensitivity and selectivity of the analysis. nih.gov A key challenge in the electrochemical detection of phenols is electrode fouling, where oxidation products polymerize and passivate the electrode surface, reducing its activity. acs.org

Spectrophotometric Assays and Fluorometric Probes

Spectrophotometric assays are widely used for the rapid quantification of total phenolic content in a sample. ijset.in They are simpler and less expensive than chromatographic methods but lack specificity for individual compounds. researchgate.net

Folin-Ciocalteu (F-C) Assay: This is the most common spectrophotometric method for determining total phenolics. nih.govijset.in The assay is based on the reduction of a mixture of phosphotungstate and phosphomolybdate reagents by the phenolic compound in an alkaline medium. The reduction reaction produces a blue-colored complex, and the intensity of the color, measured by absorbance at approximately 760 nm, is proportional to the total amount of phenolic compounds present. nih.gov While simple and robust, the F-C reagent can also react with other non-phenolic reducing substances like ascorbic acid and some sugars, which can lead to an overestimation of the phenolic content. nih.govacs.org

Enzymatic Methods: To improve specificity, enzymatic assays have been developed. For instance, a method using a peroxidase enzyme can catalyze the oxidation of phenols, and the reaction can be monitored spectrophotometrically. acs.org These methods are generally more specific to phenolic compounds and are less prone to interference from other antioxidants compared to the F-C assay. acs.org

Currently, specific fluorometric probes for this compound are not widely reported. However, the development of such probes represents a potential area for future research, offering the possibility of highly sensitive and selective detection, particularly for applications in cellular imaging.

Method Validation and Quality Control in Analytical Chemistry

To ensure that an analytical method provides reliable and accurate results, it must be thoroughly validated. Method validation is a requirement for quality control in analytical chemistry, particularly in regulated environments. The validation process assesses several key performance characteristics, often following guidelines from the International Conference on Harmonisation (ICH). mdpi.com

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically demonstrated by a high correlation coefficient (R²) for the calibration curve, often ≥0.99. mdpi.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of spiked analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD), which should typically be low. researchgate.netmdpi.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals, such as during sample storage or processing. researchgate.net

The following interactive table summarizes the typical parameters and acceptance criteria for the validation of a chromatographic method.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Correlation coefficient of the calibration curve. | R² ≥ 0.99 mdpi.comnih.gov |

| Accuracy (% Recovery) | Measures how close the measured value is to the true value. | Typically within 85-115% (may vary with concentration). researchgate.net |

| Precision (%RSD) | Agreement between repeated measurements. | Intra- and Inter-day RSD ≤ 15% (≤ 20% at LOQ). researchgate.netmdpi.com |

| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise ratio (S/N) of ~3:1. |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration with accuracy and precision. | Signal-to-Noise ratio (S/N) of ~10:1. nih.gov |

| Stability | Analyte stability under various storage and handling conditions. | Concentration should be within ±15% of the initial value. researchgate.net |

Advanced Materials and Supramolecular Chemistry Applications of 2,6 Bis 3 Methylbut 2 En 1 Yl Phenol Analogues

Design and Synthesis of Functional Materials Incorporating Prenylated Phenol (B47542) Units

The incorporation of prenylated phenol units, such as 2,6-bis(3-methylbut-2-en-1-yl)phenol, into larger molecular structures is a key strategy in the design of functional materials. The synthesis of these materials often leverages the reactivity of the phenolic hydroxyl group and the aromatic ring.

The synthesis of prenylated phenols can be achieved through Electrophilic Aromatic Substitution (EAS) reactions. For instance, various phenol derivatives can react with 3-methyl-2-buten-1-ol (B147165) in the presence of a Lewis acid catalyst like BF₃·OEt₂ to yield prenylated and dialkylated phenols. mdpi.com In some cases, intramolecular cyclization can occur, leading to the formation of chroman rings. mdpi.com These synthetic methodologies provide a toolkit for introducing the 2,6-diprenylphenol moiety into a variety of molecular scaffolds.

Functional polymers can be endowed with specific properties by incorporating functional groups or fillers. researchgate.net The this compound unit can be integrated into polymer backbones or as pendant groups to impart antioxidant properties, thermal stability, or to serve as a reactive site for further functionalization. While specific examples of polymers derived directly from this compound are not extensively documented, the principles of polymer synthesis allow for its inclusion through various polymerization techniques. For example, it could potentially be used as a comonomer in condensation polymerizations or as a chain-terminating or transfer agent in radical polymerizations to control molecular weight and introduce functionality.

The development of functional materials from carbonyl compounds, which are key structural motifs, often involves their conversion into polymers like polyamides, phenol formaldehyde (B43269) resins, polyurethanes, and polyesters. researchgate.net The phenolic nature of this compound makes it a candidate for incorporation into phenolic resins, where its bulky prenyl groups could influence the cross-linking density and the final properties of the thermoset material.

Self-Assembly and Supramolecular Architectures

Supramolecular chemistry focuses on the organization of molecules into complex, functional structures through non-covalent interactions. longdom.org Key to this field are processes of molecular recognition and self-assembly, which are governed by interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. longdom.orgnih.gov

The phenolic hydroxyl group of this compound is a prime site for hydrogen bonding. Hydrogen bonds are a special type of dipole-dipole interaction that can occur between molecules (intermolecular) or within the same molecule (intramolecular). khanacademy.orgyoutube.com The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor facilitates the formation of defined supramolecular structures. In the solid state, substituted phenols have been shown to form dimers and polymeric chains through O-H···O hydrogen bonds. nih.gov

The two prenyl groups at the ortho positions of the phenol ring play a significant role in directing the self-assembly process. These bulky, hydrophobic chains can influence the packing of the molecules and lead to the formation of specific architectures. While the specific self-assembly of this compound has not been extensively studied, related systems offer insights. For instance, alkyl-conjugated fullerenes self-organize based on a balance between π-π interactions of the fullerene moieties and van der Waals forces among the alkyl chains, leading to a variety of supramolecular structures. nih.gov Similarly, the interplay between hydrogen bonding of the phenol group and hydrophobic interactions of the prenyl chains in this compound can be expected to result in complex and potentially functional supramolecular assemblies.

The formation of supramolecular polymers, where monomeric units are linked by non-covalent interactions, is a significant area of research. longdom.org The bifunctional nature of this compound, with its hydrogen-bonding head and hydrophobic tails, makes it a potential building block for such materials. These materials often exhibit dynamic and stimuli-responsive properties.

Application as Stabilizers and Antioxidants in Polymeric Systems

One of the most significant applications of 2,6-disubstituted phenols is as primary antioxidants and stabilizers for polymeric materials, particularly polyolefins like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). specialchem.comresearchgate.net The degradation of these polymers, often initiated by heat, light, or mechanical stress, proceeds through a free-radical chain reaction. researchgate.net

Hindered phenolic antioxidants, such as analogues of this compound, function by interrupting this degradation cycle. They act as radical scavengers, donating the hydrogen atom from their sterically hindered hydroxyl group to reactive peroxy radicals (ROO•). specialchem.com This process is outlined in the following table:

| Step | Reaction | Description |

| Initiation | Polymer → R• | Formation of an alkyl radical on the polymer chain. |

| Propagation | R• + O₂ → ROO• | Formation of a peroxy radical. |

| ROO• + Polymer-H → ROOH + R• | Abstraction of a hydrogen atom from the polymer chain, propagating the radical chain. | |

| Inhibition | ROO• + ArOH → ROOH + ArO• | The phenolic antioxidant (ArOH) donates a hydrogen atom to the peroxy radical, deactivating it. |

The resulting phenoxy radical (ArO•) is stabilized by resonance and further sterically hindered by the ortho substituents, making it less reactive and unable to initiate new degradation chains. The efficiency of sterically hindered phenolic antioxidants is influenced by the nature of the substituents at the 2 and 6 positions. For long-term thermal stability at temperatures above 120°C, the effectiveness generally follows the order: 2,6-di-tert-butyl > 2-tert-butyl-6-methyl > 2,6-dimethyl groups. specialchem.com

The performance of various phenolic antioxidants in stabilizing polymers has been compared in numerous studies. For example, 4,4'-bis(2,6-di-tert-butylphenol) has shown high performance as an antioxidant in isoprene (B109036) rubber and polypropylene. researchgate.net In many applications, phenolic antioxidants are used in synergistic combinations with secondary antioxidants, such as phosphites or thioethers, which decompose hydroperoxides (ROOH) into non-radical products. specialchem.comresearchgate.net

However, a notable drawback of some phenolic antioxidants in certain applications, like polypropylene fibers, is their tendency to cause discoloration or "gas fading" when exposed to nitrogen oxides. google.com This has led to the development of phenol-free stabilizer systems for specific uses. google.com

Development of Novel Optoelectronic or Sensing Materials

The unique electronic and photophysical properties of phenolic compounds make them attractive candidates for the development of novel optoelectronic and sensing materials. The aromatic ring of the phenol acts as a chromophore, and its properties can be tuned by the introduction of various substituents.

Fluorescent sensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. The design of such sensors often involves linking a fluorophore to a recognition site. Phenol derivatives can serve as either the fluorophore or the recognition unit. For instance, new series of fluorescent sensors have been synthesized via Schiff base reactions linking a fluorophore to amine derivatives. indico.global The development of fluorescent sensors for the detection of species like 2,4,6-trinitrophenol in water has been achieved using molecules that incorporate both π-electron-rich moieties and hydrogen bonding recognition sites. nih.gov

While direct applications of this compound in this area are not widely reported, its structure possesses features that could be exploited. The phenol group can act as a recognition site for analytes that can interact through hydrogen bonding. The prenyl groups could be modified to tune the solubility and electronic properties of the molecule. Furthermore, the phenol could be incorporated into larger conjugated systems, such as BODIPY dyes or other fluorophores, to create new sensors. researchgate.netnih.gov

The field of optoelectronics is also exploring novel organic materials for applications in devices like organic light-emitting diodes (OLEDs) and solar cells. The properties of these materials are heavily dependent on their molecular structure, which influences their energy levels and charge transport characteristics. nih.gov The synthesis of novel donor-acceptor systems based on various aromatic cores is a common strategy to tune these properties. nih.gov The 2,6-diprenylphenol moiety could potentially be incorporated into such systems to modulate their electronic and morphological characteristics.

Future Perspectives and Emerging Research Avenues for 2,6 Bis 3 Methylbut 2 En 1 Yl Phenol

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Predictive Modeling for Bioactivity and Physicochemical Properties: Machine learning algorithms can be trained on large datasets of known phenolic compounds to predict the biological activities and physicochemical properties of novel structures like 2,6-Bis(3-methylbut-2-en-1-yl)phenol. By analyzing structure-activity relationships (SAR), these models could forecast its potential as an antioxidant, anti-inflammatory, or antimicrobial agent. Furthermore, AI can predict key physicochemical parameters such as solubility, lipophilicity, and metabolic stability, which are crucial for its potential applications in materials science and chemical biology.

AI-Powered Retrosynthesis and Synthesis Route Optimization: Designing efficient and sustainable synthetic routes for complex molecules is a significant challenge in organic chemistry. AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic pathways that may be more efficient or environmentally friendly than traditional methods. These algorithms can identify novel starting materials and reaction conditions, thereby reducing the time and resources required for its synthesis.

Interactive Data Table: Potential AI/ML Applications for this compound

| Application Area | Specific AI/ML Tool/Technique | Potential Outcome |

| Bioactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks | Identification of potential therapeutic targets and biological activities. |

| Property Prediction | Graph Convolutional Networks, Random Forest models | Estimation of solubility, toxicity, and other key physicochemical properties. |

| Synthesis Planning | Retrosynthesis prediction algorithms, Reaction optimization models | Design of novel, efficient, and sustainable synthetic routes. |

| Spectroscopic Data Analysis | Machine learning models for spectral prediction (e.g., NMR, IR) | Aiding in the structural elucidation and in situ monitoring of its synthesis. |

Exploration of Novel Biocatalytic Routes for Synthesis

The demand for greener and more selective chemical synthesis has spurred interest in biocatalysis. The use of enzymes to catalyze chemical reactions offers several advantages over traditional chemical methods, including high specificity, mild reaction conditions, and reduced environmental impact. For a molecule like this compound, biocatalysis presents a promising avenue for its synthesis.

Enzymatic Prenylation: The key step in the synthesis of this compound is the attachment of two prenyl groups to the phenol (B47542) backbone. A class of enzymes known as prenyltransferases are responsible for this transformation in nature. Future research could focus on identifying or engineering prenyltransferases that can specifically catalyze the diprenylation of phenol at the 2 and 6 positions. This approach could lead to a highly selective and efficient synthesis of the target molecule, avoiding the formation of unwanted isomers.

Metabolic Engineering for in vivo Production: Metabolic engineering offers the potential to produce this compound in microbial hosts such as E. coli or Saccharomyces cerevisiae. By introducing the necessary biosynthetic genes, including those for a suitable prenyltransferase, into these microorganisms, it may be possible to establish a fermentation-based production process. This would provide a sustainable and scalable source of the compound.

Development of Advanced Spectroscopic Techniques for In Situ Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for optimizing its production. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions are invaluable in this regard.

Hyphenated Spectroscopic Techniques: The coupling of separation techniques with spectroscopic detection, known as hyphenated techniques, offers powerful analytical capabilities. For instance, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or NMR (HPLC-NMR) can be used to separate and identify the various components of a reaction mixture, providing a comprehensive picture of the reaction profile. These techniques would be instrumental in characterizing the products of both chemical and biocatalytic synthesis routes for this compound.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The unique chemical structure of this compound, with its phenolic hydroxyl group and two lipophilic prenyl side chains, suggests a range of potential applications that span multiple scientific disciplines. Future research should embrace an interdisciplinary approach to fully explore the potential of this molecule.

Functional Materials: Phenolic compounds are known to be excellent building blocks for the creation of functional materials due to their inherent properties such as antioxidant activity and the ability to form hydrogen bonds. researchgate.net The diprenylated nature of this compound could impart unique properties to polymers and other materials. For instance, it could be explored as a monomer for the synthesis of novel polymers with enhanced thermal stability or specific surface properties. Its antioxidant capabilities also make it a candidate for use as a stabilizing agent in various materials.

Chemical Biology Probes: The biological activities of prenylated phenols are well-documented. nih.gov The two prenyl groups in this compound may enhance its interaction with biological membranes and protein targets. Future chemical biology research could investigate its potential as a molecular probe to study cellular processes or as a lead compound for the development of new therapeutic agents. Its structure could be systematically modified to explore structure-activity relationships and to develop derivatives with improved potency and selectivity.

Q & A

Q. What mechanistic insights can be gained from studying ESIPT in this system?

- Methodological Answer : Transient absorption spectroscopy (fs-TAS) resolves ESIPT kinetics. Temperature-dependent fluorescence reveals activation barriers. Isotopic substitution (e.g., deuteration of -OH) confirms proton-transfer pathways. Compare results with analogous fluorophores (e.g., 2,6-bis(benzoxazolyl)phenol derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.